Tert-butyl 4-cyanopiperazine-1-carboxylate

描述

The exact mass of the compound Tert-butyl 4-cyanopiperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 4-cyanopiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-cyanopiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

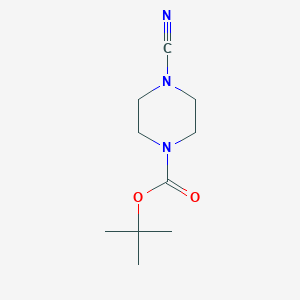

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-cyanopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-6-4-12(8-11)5-7-13/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPSCFYDXPEIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555370 | |

| Record name | tert-Butyl 4-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113534-02-4 | |

| Record name | tert-Butyl 4-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-cyanopiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to Tert-butyl 4-cyanopiperazine-1-carboxylate (C₁₀H₁₇N₃O₂)

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Core Introduction and Strategic Importance

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the piperazine moiety is of paramount importance due to its prevalence in approved drugs and its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.

Tert-butyl 4-cyanopiperazine-1-carboxylate is a strategically designed bifunctional building block that has gained significant traction in drug discovery programs. Its structure is notable for two key features that enable complex synthetic strategies:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for one of the piperazine nitrogens. This group is stable under a wide range of reaction conditions but can be selectively and cleanly removed under acidic conditions, allowing for subsequent functionalization at that position.

-

The N-Cyano Group: The cyano moiety is not merely a placeholder; it is a versatile functional handle. It can be transformed into other critical functionalities, such as primary amines (via reduction) or carboxylic acids/amides (via hydrolysis), providing multiple avenues for molecular elaboration.

This guide provides an in-depth examination of the core properties, synthesis, analytical validation, and strategic applications of this valuable chemical intermediate.

Section 2: Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis. The key characteristics of tert-butyl 4-cyanopiperazine-1-carboxylate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇N₃O₂ | [1][2] |

| Molecular Weight | 211.26 g/mol | [1][2][3] |

| CAS Number | 113534-02-4 | [1][2][3][4] |

| IUPAC Name | tert-butyl 4-cyanopiperazine-1-carboxylate | [1] |

| Appearance | Solid | [4] |

| Boiling Point | 354.0 ± 35.0 °C at 760 mmHg (Predicted) | |

| Purity | Typically ≥96-98% | [2] |

| Storage Temperature | 4°C, Sealed in dry conditions | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C#N | [1] |

| InChI Key | GDPSCFYDXPEIEE-UHFFFAOYSA-N | [1] |

Section 3: Synthesis and Mechanistic Rationale

The most common and efficient synthesis of tert-butyl 4-cyanopiperazine-1-carboxylate involves the direct cyanation of the commercially available N-Boc-piperazine. This method is favored for its high yield and operational simplicity.

Principle: The reaction proceeds via a nucleophilic attack of the free secondary amine of tert-butyl piperazine-1-carboxylate on an electrophilic cyanating agent, typically cyanogen bromide (BrCN). The reaction requires a mild base to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

Caption: General workflow for the synthesis of tert-butyl 4-cyanopiperazine-1-carboxylate.

Experimental Protocol: Cyanation of N-Boc-Piperazine

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl piperazine-1-carboxylate (1.0 eq) and a suitable anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

-

Scientist's Note: Anhydrous potassium carbonate is an effective and easily removable scavenger for the HBr generated. Triethylamine can also be used, but its removal can be more challenging.

-

-

Cyanation: Cool the stirred suspension to 0 °C using an ice bath. Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise over 15-20 minutes.

-

Scientist's Note: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated chemical fume hood. The dropwise addition at 0 °C helps to control the exothermicity of the reaction.

-

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with water and saturated brine solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield tert-butyl 4-cyanopiperazine-1-carboxylate as a solid.

Section 4: Analytical Validation and Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods provides a comprehensive characterization.

Caption: Standard analytical workflow for structural verification.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a map of the hydrogen atoms in the molecule.

-

~3.55 ppm (t, 4H): Triplet corresponding to the four protons on the carbons adjacent to the N-Boc group.

-

~3.15 ppm (t, 4H): Triplet for the four protons on the carbons adjacent to the N-CN group. This signal is shifted upfield relative to the N-Boc adjacent protons.

-

~1.48 ppm (s, 9H): A sharp singlet integrating to nine protons, characteristic of the tert-butyl group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~154 ppm: Carbonyl carbon of the Boc group.

-

~117 ppm: Cyano group carbon (C≡N).

-

~81 ppm: Quaternary carbon of the tert-butyl group.

-

~50 ppm: Carbons adjacent to the N-CN group.

-

~44 ppm: Carbons adjacent to the N-Boc group.

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is ideal for identifying key functional groups.

-

~2220 cm⁻¹: A sharp, strong absorbance characteristic of a nitrile (C≡N) stretch, confirming successful cyanation.

-

~1695 cm⁻¹: A strong absorbance from the carbonyl (C=O) stretch of the Boc-carbamate group.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

-

Expected m/z: For the protonated molecule [M+H]⁺, the expected mass-to-charge ratio would be approximately 212.14. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Section 5: Strategic Applications in Drug Development

The true value of tert-butyl 4-cyanopiperazine-1-carboxylate lies in its application as a versatile building block for synthesizing more complex and biologically active molecules.[2]

Caption: Synthetic utility and key transformations of the title compound.

-

Intermediate for Substituted Piperazines: This compound is a precursor for a wide range of substituted piperazines, which are crucial in developing treatments for neurological disorders.[5]

-

Synthesis of PROTACs: It has been identified as a useful linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[4] PROTACs are novel therapeutic modalities that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. The piperazine core can provide the necessary spacing and geometric orientation for the two ends of the PROTAC molecule.

-

Scaffold for Diverse Libraries: The dual functionality allows for sequential or orthogonal chemical modifications. For example, the Boc group can be removed to allow for N-arylation or N-alkylation, followed by transformation of the cyano group to build out a different vector of the molecule. This makes it an ideal starting material for generating libraries of compounds for high-throughput screening.

Section 6: Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential to ensure laboratory safety.

-

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Handling Procedures:

-

Storage:

Section 7: References

-

tert-Butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443. PubChem. [Link]

-

TERT-BUTYL 4-CYANOPIPERAZINE-1-CARBOXYLATE | CAS 113534-02-4. Matrix Fine Chemicals. [Link]

-

tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. MySkinRecipes. [Link]

-

SAFETY DATA SHEETS. CATO Research Chemical Inc. [Link]

Sources

- 1. TERT-BUTYL 4-CYANOPIPERAZINE-1-CARBOXYLATE | CAS 113534-02-4 [matrix-fine-chemicals.com]

- 2. CAS 113534-02-4: 1-Piperazinecarboxylic acid, 4-cyano-, 1,… [cymitquimica.com]

- 3. 113534-02-4|tert-Butyl 4-cyanopiperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]

- 6. zycz.cato-chem.com [zycz.cato-chem.com]

- 7. peptide.com [peptide.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Introduction: The Role of Piperazine Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to the Structure Elucidation of Tert-butyl 4-cyanopiperazine-1-carboxylate

Tert-butyl 4-cyanopiperazine-1-carboxylate is a key heterocyclic building block in medicinal chemistry. Its rigid, yet conformationally flexible piperazine core, combined with the versatile cyano group and the crucial tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents. The piperazine moiety is a common feature in drugs targeting a wide array of receptors and enzymes, including those for antipsychotic, antihistaminic, and antiviral applications. The cyano group can be readily converted into other functional groups, such as amines or carboxylic acids, providing a vector for molecular elaboration.

Given its role as a foundational precursor, unambiguous confirmation of its structure and purity is not merely a procedural step but a critical prerequisite for the success of any subsequent drug development campaign. An impurity or a misidentified isomer at this early stage can have profound and costly consequences, leading to failed syntheses, misleading biological data, and significant delays. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of tert-butyl 4-cyanopiperazine-1-carboxylate, grounded in established analytical principles and field-proven methodologies.

Logical Workflow for Structure Confirmation

The definitive identification of a chemical entity requires a convergence of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle. Our approach is systematic, beginning with mass spectrometry to determine molecular weight, followed by spectroscopic methods (IR and NMR) to map functional groups and the precise atomic connectivity, and finally, chromatography to assess purity.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Establishing Molecular Weight and Formula

Expertise & Rationale: Mass spectrometry is the first-line technique for structural analysis as it directly measures the mass-to-charge ratio (m/z), providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS), often performed with Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass with enough accuracy to predict the elemental composition, which is a powerful constraint for any proposed structure. Electrospray ionization (ESI) is the preferred method for this type of molecule due to its polar nature, typically observing the protonated molecule [M+H]⁺.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock 100-fold with the initial mobile phase composition.

-

Chromatographic Separation:

-

System: Agilent 1290 Infinity LC or equivalent.[1]

-

Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometric Detection:

-

System: Agilent 6230B TOF MS or equivalent.[2]

-

Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

-

Scan Range: m/z 50-500.

-

Key Parameters: Drying Gas (N₂) Temperature 325°C, Nebulizer Pressure 30 psig, Vcap 3500 V.

-

Data Interpretation: The molecular formula for tert-butyl 4-cyanopiperazine-1-carboxylate is C₁₁H₁₉N₃O₂. The expected monoisotopic mass is 225.1477 Da. In positive ESI mode, the primary ion observed should be [M+H]⁺ with an m/z of 226.1550 . A high-resolution instrument should measure this value to within 5 ppm.

A key validation step is analyzing the fragmentation pattern (MS/MS). The Boc group is notoriously labile and provides a characteristic fragmentation signature.

-

Loss of isobutylene (-56 Da): The most common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈), resulting in a fragment at m/z 170.0980 .

-

Loss of the tert-butyl group (-57 Da): Cleavage of the C-O bond results in the loss of the tert-butyl radical, yielding a fragment at m/z 169.0902 .

-

Loss of the entire Boc group (-101 Da): Cleavage can also result in the loss of the entire Boc group as a radical, leaving the protonated 4-cyanopiperazine at m/z 125.0847 .

Caption: Predicted MS fragmentation pathway.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber). For this molecule, we expect to see two highly characteristic absorptions: the nitrile (C≡N) stretch and the carbamate carbonyl (C=O) stretch. Their presence provides strong, direct evidence for these key structural features.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition:

-

System: Bruker Tensor 27 FT-IR or equivalent.[3]

-

Technique: Attenuated Total Reflectance (ATR).

-

Scan Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average of 16 scans.

-

-

Processing: Perform a background scan (air) before the sample scan. The instrument software will automatically generate the transmittance or absorbance spectrum.

Data Interpretation: The IR spectrum provides a distinct "fingerprint" for the molecule. The most informative regions are interrogated for expected absorptions.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2975, ~2860 | Medium | C-H (aliphatic) stretching from tert-butyl and piperazine |

| ~2240 | Medium | C≡N (nitrile) stretching |

| ~1690 | Strong | C=O (carbamate) stretching |

| ~1160 | Strong | C-N stretching |

The observation of a strong, sharp peak around 1690 cm⁻¹ is definitive for the carbamate carbonyl, and a medium intensity peak near 2240 cm⁻¹ is characteristic of a nitrile group. These two peaks, in combination with the MS data, strongly support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale: NMR is the most powerful technique for elucidating the complete structure of an organic molecule in solution. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides a count of the unique carbon atoms in the molecule. Together, they allow for the complete assembly of the molecular skeleton. The chemical shifts are highly sensitive to the electronic environment, with the electronegative nitrogen and oxygen atoms of the Boc and piperazine groups having a predictable deshielding effect on adjacent protons and carbons.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

System: Bruker Avance 400 MHz spectrometer or equivalent.[4]

-

Nuclei: Acquire ¹H, ¹³C, and optionally, 2D spectra like COSY and HSQC.

-

Temperature: 25 °C.

-

-

Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Data Interpretation:

Caption: Structure of tert-butyl 4-cyanopiperidine-1-carboxylate (analogous reference).

(Note: The following predictions are based on known chemical shifts for N-Boc-piperazine and the influence of a 4-cyano substituent. The piperazine ring exists in a chair conformation, but rapid ring-flipping at room temperature often leads to averaged, broader signals for the axial and equatorial protons.)

¹H NMR (400 MHz, CDCl₃) - Predicted Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.65 | t (broad) | 4H | H-2, H-6 (CH₂-N-Boc) | Protons adjacent to the Boc-protected nitrogen are deshielded. Appears as a broad triplet due to coupling with H-3/H-5. |

| ~2.70 | t (broad) | 4H | H-3, H-5 (CH₂-CH-CN) | Protons adjacent to the second nitrogen and the cyano-substituted carbon. |

| ~3.00 | m | 1H | H-4 (CH-CN) | The proton on the carbon bearing the cyano group. |

| 1.48 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a hallmark of the Boc group. |

¹³C NMR (101 MHz, CDCl₃) - Predicted Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154.5 | C=O (carbamate) | The carbonyl carbon of the Boc group is highly deshielded. |

| ~118.0 | C≡N (nitrile) | Characteristic chemical shift for a nitrile carbon. |

| ~80.5 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~43.0 | C-2, C-6 | Carbons adjacent to the Boc-protected nitrogen.[5] |

| ~45.0 | C-3, C-5 | Carbons adjacent to the secondary amine nitrogen. |

| ~28.4 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[4] |

| ~25.0 | C-4 | The carbon atom bearing the cyano group. |

Chromatographic Analysis: The Final Purity Check

Expertise & Rationale: While spectroscopy confirms the structure, it provides limited information about purity. Chromatography, particularly High-Performance Liquid Chromatography (HPLC) with UV detection, is the gold standard for assessing the purity of a non-volatile organic compound.[6][7] By separating the main component from any potential impurities (e.g., starting materials, by-products), we can quantify its purity as a percentage of the total detected analytes.

Experimental Protocol: HPLC-UV Purity Assessment

-

Sample Preparation: Prepare a precise ~1.0 mg/mL solution of the compound in acetonitrile.

-

Instrumentation and Conditions:

-

System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (where the carbamate chromophore absorbs).

-

Injection Volume: 10 µL.

-

Run Time: 10 minutes.

-

Data Interpretation: A pure sample will exhibit a single, sharp, symmetrical peak in the chromatogram. The purity is calculated by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. For a high-quality synthetic intermediate, the purity should be >98%.

Conclusion: A Unified Structural Assignment

The definitive structure of tert-butyl 4-cyanopiperazine-1-carboxylate is confirmed through the powerful synergy of multiple analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula (C₁₁H₁₉N₃O₂) and reveals a fragmentation pattern characteristic of a Boc-protected amine. IR spectroscopy provides unambiguous evidence for the critical nitrile (C≡N) and carbamate (C=O) functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a complete and detailed map of the proton and carbon skeleton, confirming the precise connectivity of the piperazine ring, the cyano substituent, and the tert-butyl protecting group. The final chromatographic analysis validates the high purity of the material, ensuring its suitability for use in demanding research and drug development applications. This rigorous, multi-faceted approach ensures the highest level of confidence in the material's identity and quality.

References

- Benchchem. A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.

- Supplementary information for Radical Cascade Cyclization.

-

PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

- MySkinRecipes. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate.

- SynHet. Tert-Butyl 4-(2-cyanoethenyl)piperidine-1-carboxylate, E/Z mixture.

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- Supporting Information for N-Boc protection of amines.

-

PubChem. tert-Butyl 4-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. Available from: [Link]

- Spectral investigation and normal coordinate analysis of piperazine.

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. Available from: [Link]

- An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Royal Society of Chemistry.

- Synchemia. CERTIFICATE OF ANALYSIS Product Name: tert-butyl 4-nitrosopiperazine-1-carboxylate.

-

NIH. Tert-butyl 4-cyanopiperidine-1-carboxylate. PubChem. Available from: [Link]

- Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

- 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.

-

DergiPark. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]

- Agilent Technologies. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

Sources

Tert-butyl 4-cyanopiperazine-1-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-cyanopiperazine-1-carboxylate

Abstract

Tert-butyl 4-cyanopiperazine-1-carboxylate is a pivotal intermediate in contemporary medicinal chemistry and drug development. Its unique structure, featuring a Boc-protected piperazine ring functionalized with a cyano group, makes it a versatile building block for synthesizing complex molecules, particularly in the development of targeted therapeutics.[1] This guide provides a comprehensive examination of its core physical properties, analytical characterization methods, and essential handling protocols. The information presented is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound for successful application in synthesis and process development.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical intermediate is to confirm its identity and fundamental properties. These parameters are critical for stoichiometric calculations, reaction setup, and regulatory documentation.

Table 1: Core Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl 4-cyanopiperazine-1-carboxylate | [2] |

| CAS Number | 113534-02-4 | [2][3] |

| Molecular Formula | C₁₀H₁₇N₃O₂ | [2][4] |

| Molecular Weight | 211.26 g/mol | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C#N | [2] |

| InChIKey | GDPSCFYDXPEIEE-UHFFFAOYSA-N |[2] |

The tert-butoxycarbonyl (Boc) protecting group is a key feature, providing stability under various conditions while allowing for facile deprotection under acidic conditions. This strategic protection is essential for sequential chemical modifications at other sites of a target molecule.

Physicochemical Characteristics

The physical state, solubility, and thermal properties of a compound dictate its handling, purification, and reaction conditions.

Table 2: Physicochemical Data | Property | Value | Significance in Application | | :--- | :--- | :--- | | Appearance | Solid |[1] | Facilitates accurate weighing and handling. | | Melting Point | Data not consistently available in public sources. Requires experimental determination (See Protocol 1). | A sharp melting point is a primary indicator of purity. | | Boiling Point | Data not available; likely to decompose upon heating at atmospheric pressure. | Not a relevant parameter for non-distillable solids. | | Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; poorly soluble in water.[5] | Critical for selecting appropriate reaction and purification solvents (e.g., for chromatography). |

Expert Insight: The poor aqueous solubility is typical for Boc-protected amines of this molecular weight. Solubility in organic solvents is driven by the large, nonpolar tert-butyl group and the overall organic structure. This characteristic is advantageous for extractive workups to remove inorganic impurities.

Spectroscopic and Analytical Profile

Unambiguous structural confirmation is paramount. The following spectroscopic data are characteristic of Tert-butyl 4-cyanopiperazine-1-carboxylate and serve as a reference for quality control.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

Table 3: Predicted Mass Spectrometry Adducts

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 212.13936 |

| [M+Na]⁺ | 234.12130 |

| [M+K]⁺ | 250.09524 |

| [M+NH₄]⁺ | 229.16590 |

Data sourced from predicted values, useful for configuring mass spectrometer acquisition methods.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

-

¹H NMR: The spectrum is expected to show a large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. Signals for the piperazine ring protons would appear as multiplets in the 3.0-4.0 ppm region. The specific chemical shifts and coupling patterns are sensitive to the solvent used.

-

¹³C NMR: Key expected signals include the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and carbons of the piperazine ring. The nitrile carbon (C≡N) would appear around 118-120 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C≡N stretch: A sharp, medium-intensity peak is expected around 2240 cm⁻¹, characteristic of a nitrile group.

-

C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the carbamate carbonyl group.

-

C-H stretch: Bands around 2850-3000 cm⁻¹ correspond to the aliphatic C-H bonds.

Experimental Protocols for Property Determination

To ensure the quality and consistency of Tert-butyl 4-cyanopiperazine-1-carboxylate, a series of validated analytical protocols must be employed.

Workflow for Identity and Purity Confirmation

The following workflow represents a standard, self-validating system for the characterization of a new batch of the compound.

Caption: Standard workflow for identity and purity confirmation.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible melting point, which is a critical indicator of purity. It requires a minimal sample amount and provides thermodynamic data.

Methodology:

-

Calibration: Calibrate the DSC instrument using an indium standard (Tₘ = 156.6 °C).

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan. Crimp the pan to enclose the sample. Prepare an empty, crimped pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature at least 20 °C above the expected melting point at a rate of 10 °C/min.

-

Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. A sharp peak indicates high purity.

Protocol 2: Semi-Quantitative Solubility Assessment

Rationale: Understanding solubility in various solvents is crucial for designing reaction, extraction, and crystallization procedures. This protocol provides a reliable method for estimation.

Methodology:

-

Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., Water, Ethanol, Dichloromethane, Ethyl Acetate, Hexanes).

-

Sample Preparation: Add an excess amount of the compound (e.g., ~50 mg) to a known volume of solvent (e.g., 1 mL) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches saturation.

-

Separation: Centrifuge the vials to pellet the excess, undissolved solid.

-

Analysis: Carefully take a known volume of the supernatant and dilute it with a suitable solvent for analysis by a calibrated HPLC-UV method.

-

Calculation: Determine the concentration of the compound in the supernatant by comparing its peak area to a calibration curve. This concentration represents the solubility in mg/mL.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with chemical intermediates.

GHS Hazard Information: While a specific GHS classification for this exact compound is not universally published, related structures exhibit the following hazards, which should be assumed in its absence:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6][7]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[7]

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[6][7]

Handling Recommendations

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][8]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][8]

Storage Guidelines

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9]

Conclusion

Tert-butyl 4-cyanopiperazine-1-carboxylate is a well-defined chemical entity with distinct physical properties that enable its use as a strategic building block in pharmaceutical synthesis. Its solid form, solubility in organic solvents, and characteristic spectroscopic profile provide a clear basis for its identification and quality control. By following the standardized analytical protocols and safety guidelines detailed in this guide, researchers can confidently and safely leverage this valuable compound in their drug discovery and development programs.

References

- MySkinRecipes. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate.

- PubChem. Tert-butyl 4-cyanopiperidine-1-carboxylate.

- The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm.

- MedChemExpress. tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate-SDS.

- CATO Research Chemical Inc. SAFETY DATA SHEETS.

- PubChem. Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate.

- Supplementary information. Experimental details for radical cascade cyclization.

- PubChem. tert-Butyl piperazine-1-carboxylate.

- Fisher Scientific. SAFETY DATA SHEET.

- Safety Data Sheet. 4.

- CymitQuimica. tert-Butyl 4-aminopiperazine-1-carboxylate.

- Sigma-Aldrich. SAFETY DATA SHEET.

- PubChemLite. Tert-butyl 4-cyanopiperazine-1-carboxylate (C10H17N3O2).

- CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate.

- Supporting Information. 2.

- NIH. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem.

- ChemicalBook. 4-Cyanopiperazine-1-carboxylic acid tert-butyl ester.

- ChemBK. tert-butyl 4-formylpiperidine-1-carboxylate.

- Drug Testing and Analysis. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement.

- NIST. t-Butyl 1-piperaziencarboxylate.

- Pipzine Chemicals. Tert-Butyl 4-Aminopiperidine-1-Carboxylate.

- VulcanChem. Tert-butyl 4-cyanopiperazine-1-carboxylate.

- India Fine Chemicals. tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate.

- ChemicalBook. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Sources

- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 2. Tert-butyl 4-cyanopiperazine-1-carboxylate - 113534-02-4 | VulcanChem [vulcanchem.com]

- 3. 4-Cyanopiperazine-1-carboxylic acid tert-butyl ester | 113534-02-4 [chemicalbook.com]

- 4. PubChemLite - Tert-butyl 4-cyanopiperazine-1-carboxylate (C10H17N3O2) [pubchemlite.lcsb.uni.lu]

- 5. Tert-Butyl 4-Aminopiperidine-1-Carboxylate | Properties, Uses, Safety Data & Reliable China Supplier [pipzine-chem.com]

- 6. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. zycz.cato-chem.com [zycz.cato-chem.com]

- 9. peptide.com [peptide.com]

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-Cyanopiperazine-1-carboxylate

Abstract

tert-Butyl 4-cyanopiperazine-1-carboxylate is a pivotal intermediate in contemporary drug discovery and development. Its unique structure, featuring a mono-protected piperazine ring activated with an electrophilic nitrile group, renders it an exceptionally versatile building block for the synthesis of complex pharmaceutical agents. The cyano moiety serves as a valuable precursor to primary amines, amides, and tetrazoles, enabling rapid diversification and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the most reliable and field-proven synthetic strategies for preparing this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations to ensure reproducibility and scalability.

Introduction: Strategic Importance in Medicinal Chemistry

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs targeting a wide array of biological pathways. The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the opposing N-4 position.

tert-Butyl 4-cyanopiperazine-1-carboxylate (C₁₀H₁₇N₃O₂) capitalizes on this strategy by installing a cyano group, a versatile functional handle. The significance of this intermediate lies in its ability to be readily transformed. For instance, reduction of the nitrile provides tert-butyl 4-(aminomethyl)piperazine-1-carboxylate, a key precursor for introducing a basic side chain crucial for receptor binding in many kinase inhibitors and CNS-active agents. This guide will detail the primary synthetic routes, moving from the essential precursor synthesis to the critical cyanation step.

Foundational Synthesis: Preparation of the Key Precursor

The journey to the target molecule begins with the synthesis of its immediate precursor, tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). This mono-protection is fundamental to the entire synthetic strategy, preventing undesired side reactions and directing functionalization to the N-4 position.

Principle of Selective Mono-Protection

The direct reaction of piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient method. The reaction relies on the nucleophilic attack of a piperazine nitrogen onto the electrophilic carbonyl of Boc₂O. Once one nitrogen is protected, its nucleophilicity is significantly diminished due to the electron-withdrawing nature of the carbamate, which disfavors a second protection event, leading to high selectivity for the mono-Boc product under controlled conditions.

Optimized Experimental Protocol: Synthesis of N-Boc-Piperazine

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| Piperazine | 86.14 | 10.0 g | 116.1 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 26.6 g | 121.9 | 1.05 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| Saturated NaHCO₃ (aq) | - | 100 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Na₂SO₄ | - | - | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (10.0 g, 116.1 mmol) and dissolve in dichloromethane (200 mL). Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (26.6 g, 121.9 mmol) in a minimal amount of DCM and add it dropwise to the cooled piperazine solution over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the piperazine starting material is consumed.

-

Work-up: Quench the reaction by adding 100 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ solution (1 x 100 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting crude product is typically a white to off-white waxy solid of sufficient purity for the next step. Expected yield: >90%.

Core Directive: The Cyanation of N-Boc-Piperazine

The introduction of the cyano group at the N-4 position is the critical transformation. The most direct and reliable method is the reaction of N-Boc-piperazine with a cyanating agent such as cyanogen bromide (BrCN).

Mechanistic Rationale: The von Braun Reaction

This transformation is a variation of the von Braun reaction. The secondary amine of N-Boc-piperazine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This forms a quaternary cyanoammonium bromide intermediate. The bromide ion then attacks one of the carbons adjacent to the now-positive nitrogen, but in this case, a proton is simply lost from the nitrogen to yield the neutral N-cyano product and HBr. A non-nucleophilic base is used to neutralize the HBr generated, driving the reaction to completion.

Caption: N-Cyanation via a cyanoammonium intermediate.

Optimized Experimental Protocol: Synthesis of tert-Butyl 4-Cyanopiperazine-1-carboxylate

This protocol is adapted from established methodologies for the N-cyanation of secondary amines.[1]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| N-Boc-Piperazine | 186.25 | 5.0 g | 26.8 | 1.0 |

| Cyanogen Bromide (BrCN) | 105.92 | 3.12 g | 29.5 | 1.1 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 7.4 g | 53.6 | 2.0 |

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |

| Ethyl Acetate (EtOAc) | - | 150 mL | - | - |

| Deionized Water | - | 100 mL | - | - |

Step-by-Step Procedure:

-

Safety First: CAUTION! Cyanogen bromide is highly toxic and volatile. This entire procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit available and be trained in its use.

-

Reaction Setup: To a 250 mL oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-piperazine (5.0 g, 26.8 mmol) and anhydrous potassium carbonate (7.4 g, 53.6 mmol).

-

Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the resulting suspension vigorously.

-

Reagent Addition: In a separate, dry container, carefully weigh cyanogen bromide (3.12 g, 29.5 mmol) and dissolve it in 20 mL of anhydrous THF. Add this solution dropwise to the stirring piperazine suspension at room temperature over 20 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (eluent: 1:1 Hexane:Ethyl Acetate) for the disappearance of the N-Boc-piperazine spot.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with THF (2 x 20 mL).

-

Concentration: Combine the filtrates and concentrate under reduced pressure to obtain a crude oil or semi-solid.

-

Purification: Dissolve the crude residue in ethyl acetate (150 mL). Wash the organic solution with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Final Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting product is typically a white to pale yellow solid. Further purification can be achieved by flash column chromatography on silica gel if necessary. Expected yield: 75-85%.

Product Characterization

Validation of the final product's identity and purity is essential. The following are expected analytical signatures for tert-butyl 4-cyanopiperazine-1-carboxylate.

| Analysis Type | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~3.55 (t, 4H, -N(CH ₂)-), ~3.10 (t, 4H, -N(CH ₂)-), 1.48 (s, 9H, -C(CH ₃)₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~154.2 (C=O), ~116.5 (C≡N), ~80.5 (O-C (CH₃)₃), ~49.0 (piperazine CH₂), ~44.5 (piperazine CH₂), ~28.4 (C(C H₃)₃) |

| IR (ATR, cm⁻¹) | ~2220 cm⁻¹ (C≡N stretch, sharp), ~1695 cm⁻¹ (C=O carbamate stretch) |

| Mass Spec (ESI+) | m/z calculated for C₁₀H₁₇N₃O₂ [M+H]⁺: 212.1394; Found: 212.1399 |

Alternative Synthetic Strategies: An Overview

While direct N-cyanation is efficient, other strategies exist and may be preferable depending on reagent availability or safety constraints.

Caption: Overview of primary synthetic routes.

-

Route B: Dehydration of a Carboxamide: This two-step approach avoids the use of cyanogen bromide.

-

Amide Formation: N-Boc-piperazine is reacted with an isocyanate (e.g., trimethylsilyl isocyanate) or via a carbamoyl chloride to form tert-butyl 4-carbamoylpiperazine-1-carboxylate.

-

Dehydration: The resulting primary amide is then dehydrated using standard reagents like phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent to yield the nitrile. This method is robust but involves an additional synthetic step.

-

Conclusion

The synthesis of tert-butyl 4-cyanopiperazine-1-carboxylate is a critical process for medicinal chemists, providing access to a highly valuable and versatile chemical intermediate. The direct N-cyanation of N-Boc-piperazine with cyanogen bromide represents the most efficient and high-yielding route. While the toxicity of the cyanating agent necessitates stringent safety protocols, the procedure is straightforward and scalable. By understanding the underlying mechanism and adhering to the detailed protocols outlined in this guide, researchers can confidently and reproducibly synthesize this important building block for application in the development of next-generation therapeutics.

References

-

Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(17), 2675-2679. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 4-cyanopiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. This reference, while for a different molecule, discusses related piperazine chemistry. Available at: [Link]

Sources

The Strategic Blueprint for Tert-butyl 4-cyanopiperazine-1-carboxylate in Modern Drug Discovery

For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the chemical properties and applications of tert-butyl 4-cyanopiperazine-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. As a Senior Application Scientist, the following guide is structured to deliver not only technical data but also field-proven insights into the strategic application of this versatile molecule.

Core Molecular Attributes and Strategic Value

Tert-butyl 4-cyanopiperazine-1-carboxylate (CAS No. 113534-02-4) is a bifunctional molecule featuring a piperazine ring protected at one nitrogen with a tert-butoxycarbonyl (Boc) group and functionalized with a nitrile group at the other. This unique arrangement offers a strategic advantage in multi-step syntheses, allowing for sequential and controlled modifications of the piperazine core.

The Boc protecting group provides stability under a wide range of reaction conditions and can be readily removed under acidic conditions, revealing a secondary amine for further functionalization. The cyano group, a versatile synthetic handle, can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids, making it a cornerstone for generating molecular diversity.

Table 1: Physicochemical Properties of Tert-butyl 4-cyanopiperazine-1-carboxylate

| Property | Value | Source |

| CAS Number | 113534-02-4 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₁₇N₃O₂ | PubChem |

| Molecular Weight | 211.26 g/mol | PubChem |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) | General Knowledge |

Synthesis and Purification: A Protocol Rooted in Causality

The synthesis of tert-butyl 4-cyanopiperazine-1-carboxylate is most commonly achieved through the cyanation of its precursor, tert-butyl piperazine-1-carboxylate. The choice of cyanating agent and reaction conditions is critical to ensure high yield and purity.

Recommended Synthetic Protocol: Cyanation of N-Boc-Piperazine

This protocol outlines a reliable method for the synthesis of the title compound. The rationale behind each step is provided to ensure reproducibility and understanding of the underlying chemical principles.

Experimental Protocol:

-

Step 1: Reaction Setup

-

To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile, add a base (1.1 eq.), typically a tertiary amine like triethylamine or diisopropylethylamine. The choice of an aprotic solvent is crucial to prevent unwanted side reactions of the cyanating agent with protic solvents. The base is essential to neutralize the acid generated during the reaction.

-

-

Step 2: Addition of Cyanating Agent

-

Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of byproducts.

-

Slowly add a solution of cyanogen bromide (CNBr) (1.05 eq.) in the same solvent. Cyanogen bromide is a common and effective cyanating agent for secondary amines. The slight excess ensures complete conversion of the starting material.

-

-

Step 3: Reaction Monitoring

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Step 4: Work-up and Purification

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. This step neutralizes any remaining acidic species and helps in the removal of water-soluble byproducts.

-

Extract the aqueous layer with DCM (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-cyanopiperazine-1-carboxylate as a white solid.

-

Caption: Synthetic workflow for tert-butyl 4-cyanopiperazine-1-carboxylate.

Chemical Reactivity and Strategic Transformations

The reactivity of tert-butyl 4-cyanopiperazine-1-carboxylate is dominated by the chemistry of the nitrile group and the Boc-protected amine. This duality allows for a wide range of synthetic manipulations.

Transformations of the Nitrile Group

The cyano group is a versatile precursor to several important functional groups in drug discovery:

-

Reduction to Primary Amine: The nitrile can be reduced to a primary aminomethyl group using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is fundamental for introducing a key basic nitrogen atom, often crucial for receptor binding.

-

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile affords the corresponding carboxylic acid. This allows for the introduction of an acidic moiety or a handle for amide bond formation.

-

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis, providing a route to introduce diverse carbon skeletons.

Caption: Key transformations of the nitrile group.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM, to yield the free secondary amine.[1][2] This unmasking is often a late-stage step in a synthetic sequence, allowing for the introduction of a final substituent.

Experimental Protocol: Boc Deprotection

-

Step 1: Dissolve tert-butyl 4-cyanopiperazine-1-carboxylate (1.0 eq.) in dichloromethane (DCM).

-

Step 2: Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

-

Step 3: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Step 4: Concentrate the reaction mixture under reduced pressure.

-

Step 5: The resulting TFA salt of the deprotected piperazine can often be used directly in the next step or neutralized with a base to obtain the free amine.

Application in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] Tert-butyl 4-cyanopiperazine-1-carboxylate serves as a key building block for the synthesis of complex molecules with diverse therapeutic applications. While direct citations for the use of this specific molecule can be limited in open literature, its utility can be inferred from the synthesis of related structures and the general importance of cyanopiperazine derivatives.

For instance, the aminomethylpiperazine substructure, readily accessible from the title compound, is a common feature in antagonists of various receptors, including chemokine receptors which are targets in HIV therapy and inflammatory diseases.[4]

Caption: Logical flow of application in drug discovery.

Spectroscopic Characterization

Accurate characterization is paramount for ensuring the purity and identity of synthetic intermediates. While a publicly available, verified spectrum for tert-butyl 4-cyanopiperazine-1-carboxylate is not readily found, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 3.50-3.70 (m, 4H): Protons on the carbons adjacent to the Boc-protected nitrogen.

-

δ 2.80-3.00 (m, 4H): Protons on the carbons adjacent to the nitrogen bearing the cyano group.

-

δ 1.48 (s, 9H): Protons of the tert-butyl group.

Predicted ¹³C NMR (101 MHz, CDCl₃):

-

δ 154.5: Carbonyl carbon of the Boc group.

-

δ 118.0: Nitrile carbon.

-

δ 80.5: Quaternary carbon of the tert-butyl group.

-

δ 45-50: Piperazine ring carbons.

-

δ 28.4: Methyl carbons of the tert-butyl group.

Handling and Safety Considerations

Tert-butyl 4-cyanopiperazine-1-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

PubChem. tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. [Link]

-

PrepChem. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. [Link]

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

- Google Patents. Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

-

ResearchGate. Deprotection of the t-butyl ester group. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

-

ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]

-

Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

Sources

- 1. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. connectjournals.com [connectjournals.com]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the ¹³C NMR Analysis of tert-butyl 4-cyanopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 4-cyanopiperazine-1-carboxylate, a common building block in medicinal chemistry. This document outlines predicted chemical shifts, presents a detailed experimental protocol for data acquisition, and utilizes visualizations to illustrate the molecular structure and its correlation to the NMR spectrum. As a self-validating framework, this guide is designed to serve as a vital resource for researchers in spectral interpretation and molecular characterization.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is paramount. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. By measuring the resonance frequencies of ¹³C nuclei in a magnetic field, we can deduce the chemical environment of each carbon atom, enabling the confirmation of molecular structure, the identification of impurities, and the analysis of conformational dynamics.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of tert-butyl 4-cyanopiperazine-1-carboxylate is predicted to exhibit five distinct signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts are based on established ranges for the functional groups present: a tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and a nitrile group.

| Carbon Atom (Label) | Hybridization | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

| Carbonyl Carbon (C1) | sp² | 154 - 156 | Singlet |

| Nitrile Carbon (C5) | sp | 115 - 125 | Singlet |

| Quaternary Carbon (tert-Butyl) (C2) | sp³ | 79 - 82 | Singlet |

| Piperazine Carbons (α to N-Boc) (C3) | sp³ | 43 - 47 | Triplet |

| Piperazine Carbons (α to CN) (C4) | sp³ | 45 - 50 | Triplet |

| Methyl Carbons (tert-Butyl) (C6) | sp³ | 28 - 30 | Quartet |

Molecular Structure and Carbon Numbering

To facilitate the assignment of the predicted ¹³C NMR signals, the molecular structure of tert-butyl 4-cyanopiperazine-1-carboxylate is illustrated below with each unique carbon atom numbered.

Caption: Molecular structure of tert-butyl 4-cyanopiperazine-1-carboxylate with carbon numbering.

In-depth Analysis of Expected Chemical Shifts

The predicted chemical shifts are derived from the electronic environment of each carbon atom, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.

-

Carbonyl Carbon (C1): The carbon of the carbamate group (N-Boc) is expected to resonate in the downfield region, typically between 154 and 156 ppm. This significant deshielding is due to the electron-withdrawing effect of the two adjacent oxygen atoms.

-

Nitrile Carbon (C5): The carbon of the cyano group (C≡N) is characteristically found in the range of 115-125 ppm. While the nitrogen atom is electronegative, the sp hybridization of the carbon also contributes to its chemical shift.[1]

-

Quaternary and Methyl Carbons of the tert-Butyl Group (C2, C6): The tert-butyl group gives rise to two distinct signals. The three equivalent methyl carbons (C6) are expected to appear as a single peak in the upfield region, typically between 28 and 30 ppm.[2] The quaternary carbon (C2) is deshielded by the adjacent oxygen atom and is predicted to be in the 79-82 ppm range.

-

Piperazine Ring Carbons (C3, C4): The piperazine ring contains two sets of chemically non-equivalent methylene carbons. The carbons adjacent to the N-Boc group (C3) are expected to be in the 43-47 ppm range. The carbons adjacent to the nitrogen bearing the cyano group (C4) are likely to be slightly more deshielded due to the electron-withdrawing nature of the nitrile, appearing in the 45-50 ppm range.[3][4] The exact chemical shifts can be sensitive to the ring conformation.[5]

Experimental Protocol for ¹³C NMR Data Acquisition

The following section details a robust methodology for acquiring a high-quality ¹³C NMR spectrum for a small organic molecule like tert-butyl 4-cyanopiperazine-1-carboxylate.

Sources

- 1. youtube.com [youtube.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mass Spectrometry of tert-Butyl 4-Cyanopiperazine-1-carboxylate

This guide provides a detailed examination of the mass spectrometric behavior of tert-butyl 4-cyanopiperazine-1-carboxylate, a key building block in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles of its analysis, from ionization to fragmentation, and offers a robust, field-proven protocol for its characterization.

Introduction: The Analytical Imperative

Tert-butyl 4-cyanopiperazine-1-carboxylate is a bifunctional molecule featuring a piperazine core, a synthetically versatile cyano group, and a tert-butoxycarbonyl (Boc) protecting group. Its structural motifs are prevalent in a wide array of pharmacologically active agents, making it a compound of significant interest. Accurate mass spectrometric analysis is critical for confirming its identity, assessing purity during synthesis, and monitoring its fate in complex biological matrices. This guide explains the causal relationships behind the analytical choices, ensuring a reproducible and reliable characterization.

Molecular Structure and Ionization Dynamics

Understanding the molecule's structure is paramount to predicting its behavior in the mass spectrometer. The presence of two nitrogen atoms in the piperazine ring provides basic sites that are readily protonated. Consequently, electrospray ionization (ESI) in positive ion mode is the method of choice, yielding a strong signal for the protonated molecule, [M+H]⁺.

Chemical Formula: C₁₀H₁₇N₃O₂ Monoisotopic Mass: 211.1321 u Predicted [M+H]⁺: 212.1399 m/z

The Boc group, while essential for synthetic strategies, is thermally labile and prone to characteristic fragmentation, which is a key diagnostic feature in its mass spectrum.

Core Principles of Fragmentation (MS/MS)

Collision-Induced Dissociation (CID) of the protonated parent ion (m/z 212.14) reveals a predictable and informative fragmentation pattern dominated by the lability of the Boc protecting group. The primary fragmentation pathways are well-documented for N-Boc protected compounds.[1][2]

-

Loss of Isobutylene: The most characteristic initial fragmentation is the neutral loss of isobutylene (C₄H₈, 56.06 u), resulting in a prominent fragment ion at m/z 156.08. This occurs through a six-membered ring transition state.

-

Loss of the Complete Boc Radical: A subsequent or alternative fragmentation is the cleavage of the C-O bond, leading to the loss of the entire Boc group (C₅H₉O₂, 101.06 u) and generating the protonated 4-cyanopiperazine fragment at m/z 111.07.

-

Piperazine Ring Fission: The piperazine ring itself can undergo cleavage, although these fragments are typically of lower abundance compared to the facile loss of the Boc group.[3] Common cleavages of the piperazine ring can result in fragment ions around m/z 56 and m/z 70.[3]

The following diagram illustrates the primary fragmentation cascade for tert-butyl 4-cyanopiperazine-1-carboxylate.

Experimental Protocol: A Validated LC-MS/MS Method

This section provides a robust, self-validating protocol for the analysis of tert-butyl 4-cyanopiperazine-1-carboxylate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method is designed for high sensitivity and selectivity.[4][5][6]

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve the compound in methanol or acetonitrile.

-

Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to validate accuracy and precision.

Liquid Chromatography Parameters

The goal of the chromatography is to ensure the analyte is well-resolved from potential impurities and matrix components, delivering it efficiently to the mass spectrometer.

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Promotes protonation for efficient ESI+ ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for effective elution. |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, return to 5% B and equilibrate for 3 min.[5] | Ensures elution of the analyte and cleans the column of less polar components. |

| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns, balancing speed and efficiency. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A typical volume to balance sensitivity and peak broadening. |

Mass Spectrometry Parameters

These parameters are optimized for a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, though they are applicable to high-resolution instruments like Q-TOF for qualitative work.[7]

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The piperazine nitrogens are readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the spray for efficient ion generation. |

| Source Temperature | 150 °C | Aids in desolvation without causing thermal degradation of the analyte. |

| Desolvation Temp. | 400 °C | Ensures complete desolvation of ions entering the mass analyzer. |

| Gas Flow | Instrument-specific; typically ~12 L/min (Desolvation), ~6 bar (Nebulizer) | Optimized for stable spray and efficient ion transfer. |

| Scan Mode | MRM (for quantitation) or Product Ion Scan (for confirmation) | MRM provides maximum sensitivity and selectivity. |

| MRM Transitions | Quantifier: 212.1 → 156.1 Qualifier: 212.1 → 111.1 | The transition to m/z 156.1 (loss of isobutylene) is typically the most intense and specific.[1] |

| Collision Energy | ~15-25 eV (Optimize empirically) | Tuned to maximize the intensity of the desired product ions. |

Data Interpretation and System Validation

A successful analysis will yield a sharp chromatographic peak at a specific retention time. The corresponding mass spectrum should show a precursor ion of m/z 212.14. The MS/MS spectrum (or MRM data) must show the expected product ions with a consistent ratio between the quantifier and qualifier transitions across all standards and samples.

Summary of Expected Ions:

| Ion Description | Calculated m/z | Expected Observation |

| [M+H]⁺ (Precursor Ion) | 212.1399 | Strong signal in full scan MS. |

| [M+H - C₄H₈]⁺ (Product Ion / Quantifier) | 156.0822 | Typically the base peak in the MS/MS spectrum.[1] |

| [M+H - C₅H₉O₂]⁺ (Product Ion / Qualifier) | 111.0763 | Significant fragment, confirms the presence of the piperazine core. |

System validation is achieved by ensuring the calibration curve has a correlation coefficient (r²) > 0.99, and that the accuracy of the QC samples falls within ±15% of their nominal value.

Conclusion

The mass spectrometric analysis of tert-butyl 4-cyanopiperazine-1-carboxylate is straightforward when founded on a clear understanding of its chemical properties. The molecule's basicity dictates the use of ESI in positive mode, while the lability of the Boc group provides a highly characteristic and predictable fragmentation pattern. The LC-MS/MS protocol detailed herein offers a reliable, sensitive, and selective method for its characterization and quantification, serving as a valuable tool for professionals in pharmaceutical development and chemical synthesis.

References

-

Guella, G., & Frassanito, R. (2002). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 37(4), 391-403. [Link]

-

Jóźwiak, K., Giebułtowicz, J., & Wroczyński, P. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3345. [Link]

-

Suresh, C. H., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]

-

Xu, J. X., et al. (2005). Negative-ion electrospray ionization mass spectrometry of N-benzyloxycarbonyl-protected 1-substituted and cyclic taurines. Rapid Communications in Mass Spectrometry, 19(13), 1835-1838. [Link]

-

Peters, F. T., et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Mass Spectrometry, 42(4), 508-519. [Link]

-

Li, Q., et al. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column. Analytical Sciences, 32(12), 1323-1328. [Link]

-

Almeida, D. R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 930. [Link]

-

Suresh, C. H., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-62. [Link]

-

Das, P., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(12), 1747-1756. [Link]

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

Sources

- 1. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 4. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]